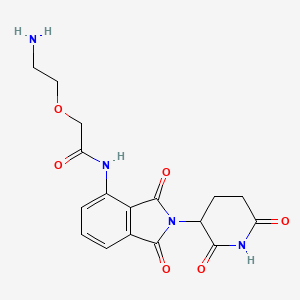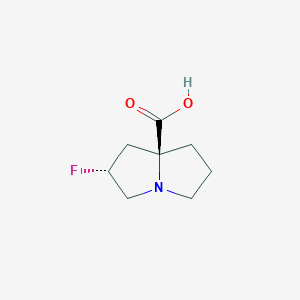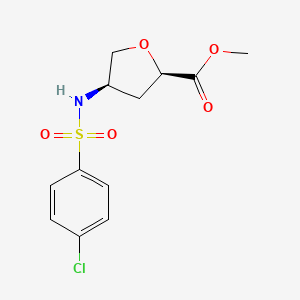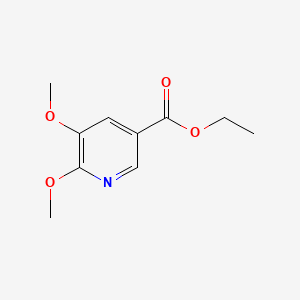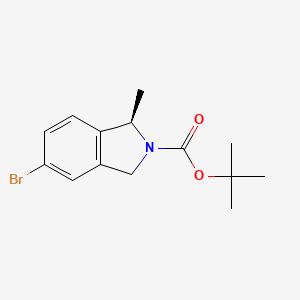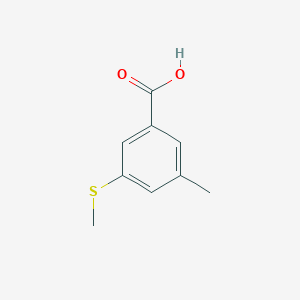
3-Methyl-5-(methylthio)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5-(methylthio)benzoic acid is an aromatic carboxylic acid with the molecular formula C8H8O2S and a molecular weight of 168.213 g/mol . It is also known as 3-(methylthio)benzoic acid. This compound is characterized by the presence of a methylthio group (-SCH3) attached to the benzene ring, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Methyl-5-(methylthio)benzoic acid can be synthesized through various methods. One common approach involves the reaction of 3-methanesulfanyl benzoic acid methyl ester with sodium hydroxide in a mixture of tetrahydrofuran and methanol at 70°C for 1 hour. The resulting product is then treated with hydrochloric acid to adjust the pH to 2, yielding 3-methylthio-benzoic acid .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pH, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-5-(methylthio)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
3-Methyl-5-(methylthio)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Methyl-5-(methylthio)benzoic acid involves its interaction with molecular targets and pathways. For example, in the design of small molecule inhibitors, it targets the LEDGF/p75-HIV integrase interaction, disrupting the integration of viral DNA into the host genome . The compound’s methylthio group plays a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-Methylbenzoic acid: Lacks the methylthio group, resulting in different chemical properties.
4-Methylbenzoic acid: An isomer with the methyl group in a different position.
3-Mercaptobenzoic acid: Contains a thiol group (-SH) instead of a methylthio group.
Uniqueness
3-Methyl-5-(methylthio)benzoic acid is unique due to the presence of the methylthio group, which imparts distinct reactivity and binding properties compared to its analogs. This makes it valuable in specific chemical and biological applications.
Propiedades
Fórmula molecular |
C9H10O2S |
|---|---|
Peso molecular |
182.24 g/mol |
Nombre IUPAC |
3-methyl-5-methylsulfanylbenzoic acid |
InChI |
InChI=1S/C9H10O2S/c1-6-3-7(9(10)11)5-8(4-6)12-2/h3-5H,1-2H3,(H,10,11) |
Clave InChI |
MDGSGTWXWUFJRD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)SC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Benzyl-5,5-difluoro-3,9-diazaspiro[5.5]undecan-10-one](/img/structure/B14028363.png)



